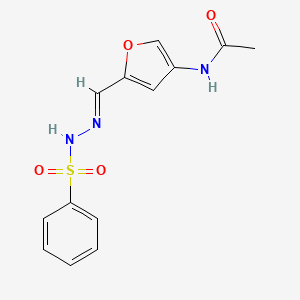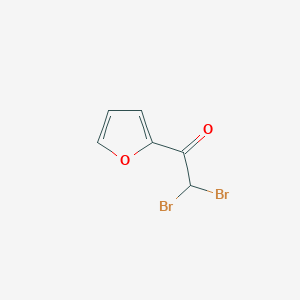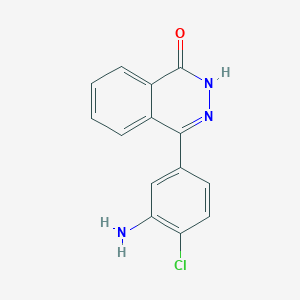
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a phenylsulfonyl group, and a hydrazono group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with an appropriate nucleophile.
Formation of the Hydrazono Group: The hydrazono group is typically formed through the reaction of hydrazine derivatives with aldehydes or ketones.
Acetylation: The final step involves the acetylation of the furan ring to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazono group may yield hydrazine derivatives.
科学研究应用
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or reagent in various biological assays to study enzyme activities or cellular processes.
Industrial Applications: The compound may find use in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, while the hydrazono group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxaldehyde share the furan ring structure.
Phenylsulfonyl Derivatives: Compounds like phenylsulfonyl chloride and phenylsulfonyl hydrazide share the phenylsulfonyl group.
Hydrazono Derivatives: Compounds such as hydrazonoacetic acid and hydrazonobenzene share the hydrazono group.
Uniqueness
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
属性
分子式 |
C13H13N3O4S |
|---|---|
分子量 |
307.33 g/mol |
IUPAC 名称 |
N-[5-[(E)-(benzenesulfonylhydrazinylidene)methyl]furan-3-yl]acetamide |
InChI |
InChI=1S/C13H13N3O4S/c1-10(17)15-11-7-12(20-9-11)8-14-16-21(18,19)13-5-3-2-4-6-13/h2-9,16H,1H3,(H,15,17)/b14-8+ |
InChI 键 |
KJDKWBKPSFEXQQ-RIYZIHGNSA-N |
手性 SMILES |
CC(=O)NC1=COC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(=O)NC1=COC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12895547.png)
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]cytidine](/img/no-structure.png)




![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
